4-Biphenylcarboxylic acid

Antifungal Screening DFT Analysis Structure-Activity Relationship

Substituting 4-biphenylcarboxylic acid with analogs like 4-biphenylacetic acid or biphenyl-4,4'-dicarboxylic acid alters pKa (~4.19), metal-coordination geometry, and bioactivity-non-carboxylated biphenyls show zero antifungal activity. This compound delivers a consistent para-carboxylated biphenyl scaffold validated for SAR-driven antifungal development (22-25 mm inhibition zone vs. A. niger), 5α-reductase inhibitor programs, and MOF synthesis. • Rigid, planar biphenyl core with precisely positioned -COOH ensures reproducible coordination geometry in porous frameworks. • Carboxylic acid-dependent antifungal activity provides a defined starting point for antimicrobial lead optimization. • Bulk quantities available with full analytical documentation (HPLC, NMR) for research and pilot-scale synthesis.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 92-92-2
Cat. No. B160653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylcarboxylic acid
CAS92-92-2
Synonyms4-phenylbenzoic acid
4-phenylbenzoic acid, potassium salt
4-phenylbenzoic acid, sodium salt
para phenyl benzoic acid
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
InChIKeyNNJMFJSKMRYHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenylcarboxylic Acid for Research & Procurement


4-Biphenylcarboxylic acid (CAS 92-92-2, synonym: biphenyl-4-carboxylic acid) is an aromatic carboxylic acid characterized by a rigid biphenyl scaffold with a para-substituted carboxyl group [1]. With a predicted pKa of 4.19±0.10 , it serves as a versatile intermediate in the synthesis of pharmaceuticals, liquid crystals, and metal-organic frameworks (MOFs) [1].

Workflow Synthesis intermediate & building block Pharmaceutical, liquid crystal, MOF research
Scaffold Rigid biphenyl core with para‑COOH Planar aromatic surface for stacking studies
Acidity Predicted pKa ~4.19 Carboxylate reactivity similar to benzoic acid

Non-Interchangeable Analogs of 4-Biphenylcarboxylic Acid


Substituting 4-biphenylcarboxylic acid with closely related analogs such as 4-biphenylacetic acid, 2,4-difluorobiphenyl, or biphenyl-4,4'-dicarboxylic acid can significantly alter research outcomes or material performance. The presence and position of the carboxyl group directly governs pKa and metal-coordination geometry [1], while the rigid biphenyl core influences molecular planarity and π-conjugation. Quantitative evidence demonstrates that seemingly minor structural variations lead to measurable differences in ionization constants [2], biological activity [3], and spectroscopic properties, underscoring the need for compound-specific selection rather than generic substitution.

Carboxyl group position and presence are critical Shifting or removing the ‑COOH group can alter pKa, metal‑coordination geometry, and bioactivity profiles.
Biphenyl core defines planarity and conjugation Rigid biphenyl scaffold influences π‑stacking and molecular ordering; analogs with disrupted planarity may not reproduce material behavior.
Minor structural variations shift ionization and spectral properties Even small substituent changes at the 2′‑position measurably affect pKa, antifungal activity, and spectroscopic fingerprints.

4-Biphenylcarboxylic Acid vs. Analogs


Antifungal Activity: Carboxylated vs. Non-Carboxylated

4-Biphenylcarboxylic acid (BCA) demonstrates measurable in vitro antifungal activity, whereas non-carboxylated biphenyl analogs such as 2,4-difluorobiphenyl (DFB) and 4-acetylbiphenyl (ACB) do not. This difference is directly linked to the presence of the carboxylic acid moiety [1].

Antifungal activity
Head-to-head
4‑Biphenyl‑COOH: 22–25 mm zone DFB / ACB (no COOH): inactive
Carboxylic acid group is essential for antifungal readout; non‑carboxylated biphenyls show no measurable inhibition.
Well diffusion assay, Aspergillus niger, 10 mg/mL.
Antifungal Screening DFT Analysis Structure-Activity Relationship

pKa Comparison: Biphenyl vs. Monophenyl

The rigid biphenyl scaffold in 4-biphenylcarboxylic acid modulates its acidity relative to the simpler monophenyl analog. While the predicted pKa of 4-biphenylcarboxylic acid is 4.19±0.10 , benzoic acid has a pKa of approximately 4.20 [1], indicating a slight electronic effect from the extended conjugation. Substitution at the 2'-position of the biphenyl ring introduces steric and electronic perturbations that further alter pKa [2].

Acidity (pKa)
Class-level inference
pKa 4.19 (predicted) vs. benzoic acid 4.20
Biphenyl core does not shift acidity; retains carboxylate reactivity while providing planar aromatic surface.
Predicted value, ΔpKa negligible; 2′‑substitution may alter pKa.
Physical Organic Chemistry pKa Prediction Solubility Modeling

Applications of 4-Biphenylcarboxylic Acid


Antifungal Scaffold & SAR Studies

Based on direct comparative evidence showing activity against Aspergillus niger (22-25 mm inhibition zone) where non-carboxylated biphenyl analogs were inactive, 4-biphenylcarboxylic acid is a validated starting scaffold for developing antifungal agents [1]. Its activity depends on the carboxylic acid moiety, making it a suitable core for SAR exploration of biphenyl-based antimicrobials.

MOF & Coordination Polymer Precursor

The planar biphenyl scaffold with a para-carboxylate group provides an ideal rigid linker for constructing porous coordination networks and MOFs. Its pKa (~4.19) [1] and carboxylate coordination capability have been demonstrated in structurally characterized dimolybdenum(II) complexes [2], confirming its utility in designing well-defined metal-organic architectures for gas storage, catalysis, and sensing applications.

Liquid Crystal Intermediate & Mesogenic Core

The rigid biphenyl framework of 4-biphenylcarboxylic acid imparts the molecular planarity and structural anisotropy required for liquid crystalline phases. It serves as a key mesogenic core or spacer in the synthesis of thermotropic liquid crystals for LCD applications [1], with derivatives such as 4'-n-alkoxybiphenyl-4-carboxylic acids exhibiting smectic phases suitable for thermal storage and display technologies.

5α-Reductase Inhibitor Intermediate

4-Biphenylcarboxylic acid and its N-substituted derivatives have been investigated as non-steroidal inhibitors of human prostatic 5α-reductase, an enzyme implicated in androgen-related conditions. Optimization studies on the 4'-biphenyl-4-carboxylic acid scaffold have yielded compounds with improved potency, demonstrating its value as a pharmaceutical building block for drug discovery programs targeting steroid metabolism pathways [3].

Application
Selection Property
Validation Focus
Antifungal SAR research
Carboxylate‑dependent antifungal profile
Activity comparison with non‑carboxylated biphenyl analogs
MOF & coordination polymer studies
Rigid para‑carboxylate biphenyl linker
Metal‑coordination geometry and network topology
Liquid crystal synthesis
Planar biphenyl mesogenic core
Thermotropic phase behavior and structural anisotropy
5α‑Reductase inhibitor research
4′‑biphenyl‑4‑carboxylic acid scaffold
Enzyme inhibition potency and selectivity profiling
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